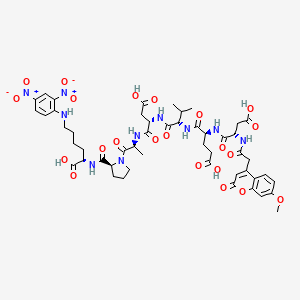

Mca-DEVDAP-K(Dnp)-OH

Descripción general

Descripción

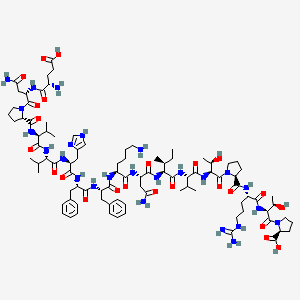

Mca-DEVDAP-K(Dnp)-OH es un sustrato peptídico sintético utilizado principalmente en investigación bioquímica. Está diseñado para ser un sustrato fluorogénico para la caspasa-3, una enzima que juega un papel crucial en el proceso de apoptosis (muerte celular programada). El compuesto consiste en una secuencia de aminoácidos con un grupo 7-metoxicumarina-4-il (Mca) en un extremo y un grupo 2,4-dinitrofenil (Dnp) en el otro, lo que permite la detección de la actividad enzimática a través de mediciones de fluorescencia .

Aplicaciones Científicas De Investigación

Mca-DEVDAP-K(Dnp)-OH se utiliza ampliamente en la investigación científica para estudiar la apoptosis y la actividad de la caspasa-3. Sus aplicaciones incluyen:

Bioquímica: Se utiliza para medir la actividad de la caspasa-3 en lisados celulares y preparaciones enzimáticas purificadas.

Biología Celular: Se emplea en ensayos para monitorear la apoptosis en células cultivadas y muestras de tejido.

Industria: Se aplica en el desarrollo de kits de diagnóstico para detectar biomarcadores relacionados con la apoptosis.

Mecanismo De Acción

Mca-DEVDAP-K(Dnp)-OH funciona como un sustrato fluorogénico para la caspasa-3. La enzima reconoce y se une a la secuencia DEVD dentro del péptido, escindiéndolo en el residuo de ácido aspártico. Esta escisión separa los grupos Mca y Dnp, lo que resulta en un aumento de la fluorescencia. La intensidad de la fluorescencia es directamente proporcional a la actividad enzimática de la caspasa-3, lo que permite a los investigadores cuantificar la actividad de la enzima en varias muestras .

Análisis Bioquímico

Cellular Effects

Mca-DEVDAP-K(Dnp)-OH has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves complex interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

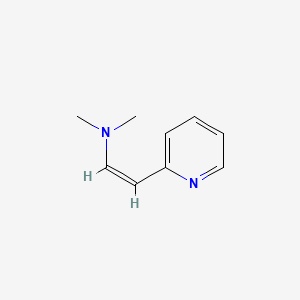

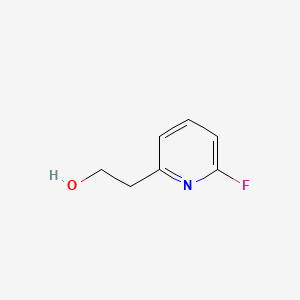

La síntesis de Mca-DEVDAP-K(Dnp)-OH implica la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso comienza con la unión del primer aminoácido a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt). Después de que la cadena peptídica está completamente ensamblada, los grupos protectores se eliminan y el péptido se escinde de la resina .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, los principios generales de la síntesis de péptidos a gran escala se aplican. Estos incluyen el uso de sintetizadores de péptidos automatizados, cromatografía líquida de alta resolución (HPLC) para la purificación y liofilización para secar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Mca-DEVDAP-K(Dnp)-OH principalmente se somete a reacciones de escisión enzimática. La caspasa-3 reconoce la secuencia DEVD dentro del péptido y la escinde, lo que resulta en la separación de los grupos Mca y Dnp. Esta escisión conduce a un aumento de la fluorescencia, que se puede medir para determinar la actividad de la caspasa-3 .

Reactivos y Condiciones Comunes

La escisión enzimática de this compound generalmente ocurre en condiciones fisiológicas, con un pH de alrededor de 7.4 y una temperatura de 37 °C. Los reactivos comunes utilizados en estas reacciones incluyen soluciones tampón como solución salina tamponada con fosfato (PBS) y agentes reductores como ditiotreitol (DTT) para mantener la actividad enzimática .

Principales Productos

Los principales productos de la escisión enzimática de this compound son los grupos Mca y Dnp separados, junto con los fragmentos peptídicos restantes. El aumento de la fluorescencia debido a la liberación del grupo Mca es el principal indicador del progreso de la reacción .

Comparación Con Compuestos Similares

Mca-DEVDAP-K(Dnp)-OH es único debido a su secuencia específica y la presencia de ambos grupos Mca y Dnp, que permiten una detección sensible basada en fluorescencia de la actividad de la caspasa-3. Los compuestos similares incluyen:

Mca-YVADAP-K(Dnp)-OH: Un sustrato para la caspasa-1, con una secuencia de reconocimiento diferente (YVAD) pero propiedades fluorogénicas similares.

Ac-DEVD-CHO: Un inhibidor de la caspasa-3 basado en aldehído, que se une al sitio activo de la enzima y evita la escisión del sustrato.

Estos compuestos comparten la característica común de ser utilizados para estudiar la actividad de la caspasa, pero difieren en sus aplicaciones específicas y enzimas diana.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H62N10O22/c1-24(2)43(57-44(69)31(14-15-39(62)63)54-46(71)33(22-40(64)65)53-38(61)18-26-19-42(68)82-37-21-28(81-4)11-12-29(26)37)48(73)56-34(23-41(66)67)45(70)52-25(3)49(74)58-17-7-9-35(58)47(72)55-32(50(75)76)8-5-6-16-51-30-13-10-27(59(77)78)20-36(30)60(79)80/h10-13,19-21,24-25,31-35,43,51H,5-9,14-18,22-23H2,1-4H3,(H,52,70)(H,53,61)(H,54,71)(H,55,72)(H,56,73)(H,57,69)(H,62,63)(H,64,65)(H,66,67)(H,75,76)/t25-,31-,32-,33-,34-,35-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVSUDOGAVRQX-AEAFXXELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H62N10O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745558 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189696-20-6 | |

| Record name | N-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-prolyl-N~6~-(2,4-dinitrophenyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

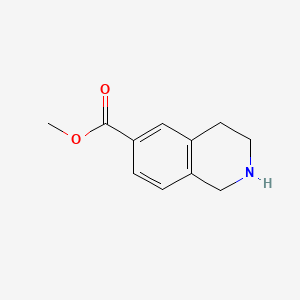

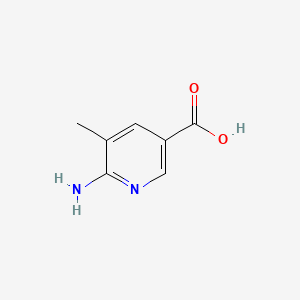

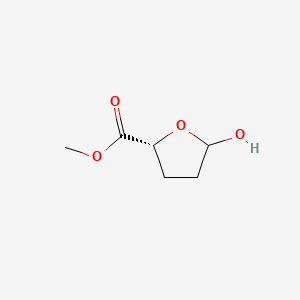

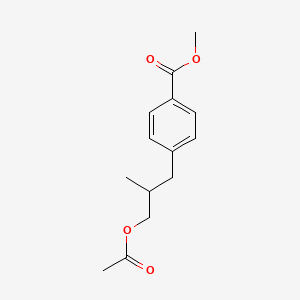

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)